molecular formula C9H8N2O B185085 1H-Indazol-3-ylacetaldehyde CAS No. 121044-74-4

1H-Indazol-3-ylacetaldehyde

Cat. No. B185085
CAS RN: 121044-74-4
M. Wt: 160.17 g/mol
InChI Key: OZPFBMLMPPTJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazol-3-ylacetaldehyde is a chemical compound that belongs to the family of indazole derivatives. It is an important intermediate compound in the synthesis of various biologically active compounds. The compound has attracted significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1H-Indazol-3-ylacetaldehyde is not fully understood. However, studies have shown that the compound interacts with specific cellular targets, leading to the inhibition of cell growth and proliferation. The compound has also been shown to induce apoptosis, a process by which damaged or abnormal cells are eliminated from the body.
Biochemical and Physiological Effects:
1H-Indazol-3-ylacetaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. The compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms.

Advantages and Limitations for Lab Experiments

The use of 1H-Indazol-3-ylacetaldehyde in lab experiments has several advantages. The compound is readily available and can be synthesized using relatively simple methods. It is also relatively stable and can be stored for extended periods. However, the compound has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are many potential future directions for the use of 1H-Indazol-3-ylacetaldehyde in scientific research. One potential direction is the development of new anti-cancer agents based on the structure of the compound. Another potential direction is the use of the compound in the development of new drugs for the treatment of neurodegenerative disorders. Additionally, the compound could be used in the development of new diagnostic tools for the detection of cancer and other diseases.

Synthesis Methods

The synthesis of 1H-Indazol-3-ylacetaldehyde can be achieved through different methods. One of the most commonly used methods involves the reaction of indazole with acetaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the final product.

Scientific Research Applications

1H-Indazol-3-ylacetaldehyde has been widely used in scientific research due to its unique properties. It has been shown to exhibit potent anti-cancer activity and has been used as a starting material in the synthesis of various anti-cancer agents. The compound has also been used in the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

121044-74-4

Product Name

1H-Indazol-3-ylacetaldehyde

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-(2H-indazol-3-yl)acetaldehyde

InChI

InChI=1S/C9H8N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,6H,5H2,(H,10,11)

InChI Key

OZPFBMLMPPTJOW-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C=C1)CC=O

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CC=O

synonyms

1H-indazol-3-ylacetaldehyde

Origin of Product

United States

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